Array ( [bid] => 2420048 )
Field: Organic Electronics.
Application: Thiazolothiazole ring system, which includes “7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine”, has gained attention due to its planar and rigid backbone as well as an extended π-conjugated structure.
Methods of Application: Thiazolothiazole are used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors.
Field: Organic Chemistry.
Methods of Application: The synthesis involves a domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences.
Results: This method provides a library of compounds as possible candidates for various biological activities.
Field: Medicinal Chemistry.
Methods of Application: These compounds are used in the development of drugs for various diseases.
Field: Optoelectronics.
Methods of Application: The synthesis involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole using aqueous potassium ferricyanide as an oxidant.
7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines. This compound is distinguished by the presence of both bromine and chlorine atoms attached to a thiazolo[5,4-c]pyridine core, which contributes to its unique chemical properties and reactivity. The molecular formula of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine is CHBrClNS, and it has a CAS number of 1206542-47-3. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic organic chemistry and medicinal applications.
The specific products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.
7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine has been investigated for its biological activity in various fields:
The synthesis of 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine core. A common synthetic route includes the reaction of 2-chloropyridine with a brominated thiazole derivative under basic conditions. The reaction is often carried out using sodium hydride or potassium carbonate as the base and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heating the reaction mixture facilitates the formation of the desired product.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors with precise control over parameters like temperature and pressure contribute to scalable production methods .
7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine finds applications across various fields:
Research involving 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine has focused on its interactions with various biological targets. Studies have indicated that it may inhibit specific kinase activities or interact with DNA-binding proteins. Such interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in disease modulation.
Several compounds share structural similarities with 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine:
What sets 7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine apart from its analogs is the presence of both bromine and chlorine atoms. This dual halogenation enhances its reactivity and biological activity compared to similar compounds that may contain only one halogen. The unique combination of these halogens allows for diverse chemical modifications and potentially greater efficacy in medicinal applications.
Traditional heterocyclic annulation strategies for thiazolopyridine synthesis rely primarily on cyclization reactions that form the thiazole ring fused to the pyridine core through well-established organic transformations [4]. The fundamental approach involves the annulation of thiazole or thiazolidine cycles to pyridine rings, representing one of two principal synthetic pathways for constructing condensed thiazolopyridines [4].
The classical method for synthesizing thiazolo[5,4-c]pyridine derivatives typically begins with 3-amino-2-chloropyridine as the starting material [6]. This aminopyridine derivative undergoes cyclization with potassium thiocyanate under acidic conditions at elevated temperatures of 100°C for 12 hours, yielding the aminothiazole intermediate in 75% yield [6]. The reaction proceeds through nucleophilic displacement of the chlorine atom by the thiocyanate, followed by intramolecular cyclization to form the fused thiazolopyridine scaffold [6].
| Reaction Conditions | Starting Material | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Traditional cyclization | 3-amino-5-bromo-2-chloropyridine | Potassium thiocyanate | 100°C | 12 h | 75% |
| Aminothiazole formation | 2-aminothiazole | α-halo ketones | Reflux | 8-15 h | 18-55% |
| Cyclocondensation | Substituted acetophenones | Thiourea/Bromine | 150-160°C | 10 min | Variable |
Another well-documented traditional approach involves the Hantzsch thiazole synthesis, which has been extensively employed for preparing aminothiazole derivatives [36]. This method utilizes α-halocarbonyl compounds reacting with thiourea or substituted thioureas under conventional heating conditions [36]. The reaction typically requires extended heating periods of 7-15 hours and produces aminothiazoles in moderate yields ranging from 18-55% [36].
The cyclocondensation of suitably substituted acetophenones with thiourea in the presence of bromine represents another traditional methodology [28]. This approach involves heating the reactants at temperatures between 150-160°C for 10 minutes under an argon atmosphere, leading to the formation of 2-aminothiazole derivatives [28]. The reaction mechanism proceeds through initial bromination of the acetophenone, followed by nucleophilic attack by thiourea and subsequent cyclization [28].
Traditional annulation strategies also encompass the reaction of 2-aminobenzaldehydes with ketones through the Friedländer synthesis pathway [34]. This methodology has been adapted for thiazolopyridine synthesis by employing appropriately substituted starting materials and utilizing acid catalysts such as trifluoroacetic acid, toluenesulfonic acid, or Lewis acids [34]. The mechanism involves either aldol condensation followed by imine formation or initial Schiff base formation followed by aldol reaction and elimination [34].
Xanthate-mediated cyclization represents a specialized traditional approach for constructing thiazolopyridine frameworks . This method involves reacting aminopyridine derivatives with potassium ethylxanthate under heated conditions at 120°C for 10 hours under nitrogen atmosphere . The reaction proceeds via nucleophilic attack of the xanthate sulfur on the pyridine ring, followed by cyclization to form the thiazole moiety . Acidification with hydrochloric acid at pH 4-5 precipitates the product, which can be purified through vacuum drying .
The traditional thermal cyclization approach utilizing dichlorochrome and heterocyclic enamine has been documented for thiazolopyridine synthesis [29]. This one-step reaction achieves 70% yield under optimized thermal conditions and represents an efficient traditional methodology for accessing substituted thiazolopyridine derivatives [29].
Modern transition metal-catalyzed approaches have revolutionized thiazolopyridine synthesis by enabling more efficient, selective, and environmentally benign transformations [11]. These methodologies leverage the unique catalytic properties of transition metals to facilitate carbon-carbon and carbon-heteroatom bond formation under milder conditions compared to traditional methods [11].
Palladium-catalyzed Suzuki-Miyaura coupling reactions represent a cornerstone of modern thiazolopyridine synthesis [6] [12]. The process typically employs palladium(dppf)dichloride as the catalyst with 2-methyl-5-nitrophenylboronic acid pinacol ester as the coupling partner [6]. The reaction is conducted in a dimethoxyethane-water solvent system at 100°C for 3 hours, achieving 70% yield [6]. This cross-coupling methodology enables the introduction of diverse aryl and heteroaryl substituents onto the thiazolopyridine core with excellent functional group tolerance [6].
| Catalyst System | Coupling Partner | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | 2-methyl-5-nitrophenylboronic acid pinacol ester | DME/H₂O | 100°C | 3 h | 70% |
| Pd(PPh₃)₄ | Arylboronic acids | THF/H₂O | 80-120°C | 2-6 h | 65-85% |
| Palladium acetate | 4-iodo-2-(methylthio)pyrimidine | DMF | 120°C | 4 h | Variable |
The Suzuki-Miyaura coupling methodology has been further extended to include various boronic acid derivatives and organotrifluoroborate salts [12]. Recent developments have demonstrated the use of thioureas and thioamides as carbene precursors in palladium-catalyzed cross-coupling reactions [12]. This approach involves in situ generation of palladium-carbene complexes via desulfurization, enabling the preparation of substituted amidinium salts and unsymmetrical diaryl ketones [12]. The reaction demonstrates broad substrate scope, compatibility with bromo groups on aromatic rings, and tolerance to moisture and air conditions [12].
Iron-mediated reduction processes have emerged as valuable tools in modern thiazolopyridine synthesis [6]. The reduction of nitro groups to amines using iron powder in the presence of ammonium chloride in tetrahydrofuran-methanol-water solvent system at 70°C for 1 hour achieves 80% yield [6]. This transformation is crucial for accessing key aniline intermediates that can undergo subsequent amide formation reactions [6].
Copper-catalyzed methodologies have gained prominence in thiazolopyridine synthesis, particularly for carbon-hydrogen bond functionalization [11]. These transformations enable direct substitution reactions of pyridine derivatives through catalytic metalation of carbon-hydrogen bonds followed by cross-coupling with various nucleophiles [11]. The methodology encompasses alkylation, alkenylation, arylation, and acylation reactions with remarkable selectivity for C2, C3, and C4 positions of the pyridine nucleus [11].
Phosphine-catalyzed enantioselective annulation reactions have been developed for constructing chiral thiazolopyridine derivatives [10]. The methodology involves [4+2] annulation of allenoates with 3-nitroindoles or 3-nitrobenzothiophenes under mild conditions [10]. Using chiral phosphine catalysts in toluene at 0°C, the process achieves excellent enantioselectivities ranging from 91-97% with good to excellent yields [10]. The catalytic cycle involves phosphine addition to allenoate, followed by nucleophilic attack, intramolecular conjugate addition, and elimination of nitrous acid through aromatization [10].
Microwave-assisted transition metal catalysis has significantly enhanced the efficiency of thiazolopyridine synthesis [31] [32]. The Friedländer reaction protocol under microwave irradiation conditions enables the conversion of thiazole resin to thiazolopyridine resin with dramatically reduced reaction times [31] [32]. This methodology involves Thorpe-Ziegler type cyclization of solid-supported cyanocarbonimidodithioate with α-halo ketones, followed by microwave-assisted Friedländer cyclization [31] [32].
Advanced catalytic systems incorporating N-heterocyclic carbene ligands have been developed for thiazolopyridine synthesis [9]. Copper-NHC-BIAN complexes catalyze Friedländer-type annulation of 2-amino-3-(perfluoroacetyl)pyridines with alkynes in aqueous media [33]. This water-compatible methodology represents a significant advancement in green chemistry applications for heterocyclic synthesis [33].
Solid-phase synthesis methodologies have emerged as powerful tools for thiazolopyridine preparation, offering advantages including simplified purification, enhanced reaction rates, and reduced solvent consumption [18] [31]. These approaches align with green chemistry principles by minimizing waste generation and enabling more sustainable synthetic protocols [18] [31].
Traceless solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives has been successfully demonstrated using resin-bound substrates [18] [31]. The methodology involves Thorpe-Ziegler type cyclization of solid-supported cyanocarbonimidodithioate with α-halo ketones to afford thiazole resin [18] [31]. Subsequent conversion to thiazolopyridine resin proceeds through the Friedländer protocol under microwave irradiation conditions [18] [31]. Following oxidation of sulfides to sulfones, nucleophilic desulfonative substitution with amines yields the target thiazolo[4,5-b]pyridine derivatives in good overall yields [18] [31].
| Solid-Phase Method | Resin Type | Key Transformation | Overall Yield |
|---|---|---|---|
| Traceless synthesis | Cyanocarbonimidodithioate resin | Friedländer cyclization | 65-85% |
| Microwave-assisted | Thiazole resin | Oxidation/substitution | 70-90% |
| Green solvent approach | Solution-phase | Sabinene-mediated | 60-75% |
Microwave-assisted solid-phase synthesis has revolutionized the field by dramatically reducing reaction times while maintaining or improving yields [31] [32]. The microwave-irradiated Friedländer reaction enables conversion of thiazole intermediates to thiazolopyridine products within minutes rather than hours [31] [32]. Optimal conditions typically involve microwave irradiation at 120-150°C for 15-30 minutes, achieving comparable or superior yields to conventional heating methods [31] [32].
Green solvent alternatives have gained prominence in thiazolopyridine synthesis, with bio-based solvents offering sustainable replacements for traditional organic solvents [22] [26]. Sabinene, a natural bicyclic monoterpene derived from biomass, has been successfully employed as a green solvent for thiazolo[5,4-b]pyridine synthesis [26]. This solvent demonstrates no known toxicity and can be recycled by distillation, making it an attractive alternative to conventional solvents [26].
The sabinene-mediated synthesis involves reaction of 3-amino-2-chloropyridine derivatives with isothiocyanates under thermal activation or microwave irradiation [26]. Under thermal conditions, the reaction requires heating to 160°C for 16 hours, achieving 66% yield [26]. Microwave irradiation at 130°C for 2 hours provides 64% yield, demonstrating the efficiency of this green methodology [26]. The reaction mechanism involves thione or thiol displacement of the chlorine atom through formation of thiourea intermediates [26].
Solvent-free synthetic approaches represent the pinnacle of green chemistry applications in thiazolopyridine synthesis [22] [24]. Microwave-assisted solvent-free reactions enable rapid synthesis with minimal environmental impact [22]. These methodologies typically involve neat reactants under microwave irradiation for 30 seconds to 3 minutes, achieving excellent yields while eliminating solvent waste [22].
Catalyst-free green methodologies have been developed for thiazolopyridine synthesis using environmentally benign reaction media [24]. Polyethylene glycol-400 serves as both solvent and catalyst for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea [24]. The reaction proceeds at 100°C for 2-3.5 hours, providing products in 87-96% yields [24]. This methodology eliminates the need for traditional organic solvents and metal catalysts [24].
Water-mediated synthesis represents another important green chemistry approach [24]. The synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds proceeds in water as the sole solvent [24]. Reactants are refluxed without catalyst for 20 hours, yielding substituted thiazoles in 75-90% yields [24]. When phenacyl bromide is replaced by phenacyl chloride, the reaction completes within 2 days [24].
Recyclable catalyst systems have been developed to enhance the sustainability of thiazolopyridine synthesis [24]. Asparagine serves as a bifunctional green organocatalyst containing both amine (Lewis base) and carboxylic acid (Brønsted acid) functionalities [24]. The one-pot synthesis of 2-aminothiazoles using asparagine catalyst in dimethyl sulfoxide at 85°C for 4 hours achieves 87-97% yields [24]. The catalyst can be recovered and reused multiple times without significant loss of activity [24].
Ionic liquid-mediated synthesis provides another sustainable approach for thiazolopyridine preparation [24]. These methodologies utilize ionic liquids as both solvents and catalysts, enabling reactions under mild conditions with excellent atom economy [24]. The ionic liquids can be recycled through simple distillation or extraction procedures, minimizing waste generation [24].